2-Hydroxy-3,5-dinitrobenzoic acid;pyridine
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Overview
Description
Preparation Methods
2-Hydroxy-3,5-dinitrobenzoic acid can be synthesized through the nitration of salicylic acid . . The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the aromatic ring.
Chemical Reactions Analysis
2-Hydroxy-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-Hydroxy-3,5-dinitrobenzoic acid has several scientific research applications:
Chemistry: It is used in the quantification of reducing sugars by colorimetry in blood and urine samples.
Biology: It is utilized in the assay of alpha-amylase, an enzyme that breaks down starch into sugars.
Medicine: It is employed in diagnostic tests to detect reducing substances in biological fluids.
Industry: It is used in the synthesis of chiral crystalline adduct materials and in the polymer industry.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,5-dinitrobenzoic acid involves its reaction with reducing sugars and other reducing molecules to form 3-amino-5-nitrosalicylic acid . This reaction is facilitated by the presence of nitro groups, which act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack by reducing agents . The resulting product, 3-amino-5-nitrosalicylic acid, strongly absorbs light at 540 nm, allowing for its detection and quantification .
Comparison with Similar Compounds
2-Hydroxy-3,5-dinitrobenzoic acid is similar to other nitro-substituted aromatic compounds, such as:
2-Hydroxy-5-nitrobenzoic acid: This compound has a single nitro group at the 5 position and is used in similar applications as 2-Hydroxy-3,5-dinitrobenzoic acid.
3,5-Dinitrobenzoic acid: This compound lacks the hydroxyl group and is used in the synthesis of various organic salts.
5-Nitrosalicylic acid: This compound has a nitro group at the 5 position and is used in the preparation of organic salts.
The uniqueness of 2-Hydroxy-3,5-dinitrobenzoic acid lies in its dual nitro substitution, which enhances its reactivity and makes it particularly useful in analytical chemistry for detecting reducing sugars and other reducing substances .
Properties
CAS No. |
52040-80-9 |
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Molecular Formula |
C12H9N3O7 |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
2-hydroxy-3,5-dinitrobenzoic acid;pyridine |
InChI |
InChI=1S/C7H4N2O7.C5H5N/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H,(H,11,12);1-5H |
InChI Key |
GGROSKBURLBADW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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